molecular formula C11H11IN2O2 B3052706 L-Tryptophan, 6-iodo- CAS No. 439113-23-2

L-Tryptophan, 6-iodo-

Cat. No. B3052706
CAS RN: 439113-23-2
M. Wt: 330.12 g/mol
InChI Key: WTLISMPNNJOCQG-VIFPVBQESA-N
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Description

L-Tryptophan, 6-iodo- is a derivative of L-Tryptophan, an essential amino acid in humans . It is not only important for protein building, but also serves as a precursor of niacin, serotonin, melatonin, etc . The molecular formula of 6-Iodo-L-tryptophan is C11H11IN2O2 .


Molecular Structure Analysis

The molecular structure of L-Tryptophan, 6-iodo- contains a total of 28 bonds; 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The average mass of 6-Iodo-L-tryptophan is 330.122 Da . L-Tryptophan is a white to yellowish white crystal or crystalline powder, odorless, with a slightly bitter taste .

Scientific Research Applications

Metabolism and Pharmacological Aspects

  • Tryptophan Metabolism as a Pharmacological Target: L-Tryptophan undergoes extensive metabolism, producing bioactive molecules with various effects across organs. Enzymes in its metabolism and their receptors are seen as potential therapeutic targets, with disruptions in L-tryptophan metabolism linked to neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).

Nutritional and Health Benefits

  • Nutrition and Health Benefits of Tryptophan: This essential amino acid is crucial for protein synthesis and transforms into metabolites like serotonin, melatonin, and niacin. Its nutritional significance, along with its potential role in diagnosing and treating various human diseases, highlights its broad impact on health (Friedman, 2018).

Production Enhancement Strategies

  • Improving L-Tryptophan Production in Escherichia coli: Metabolic engineering strategies have been employed to enhance L-tryptophan production. These include inactivating negative regulation factors, improving precursor levels, engineering transport systems, and overexpressing rate-limiting enzymes (Niu, Li, Liang, Qi, Li, & Gu, 2019).

Biotechnological Applications

  • L-Tryptophan Biosynthesis and Metabolic Engineering: Strategies for L-tryptophan biosynthesis in Escherichia coli, including pathway engineering, by-product formation control, and fermentation bioprocess optimization, are crucial for sustainable and cost-effective microbial biosynthesis (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).

Therapeutic Potential

Enzymatic Studies and Applications

  • Characterization of Tryptophan 6-Halogenase: The enzyme, isolated from Streptomyces toxytricini, plays a role in natural product biosynthesis by halogenating L- and D-Tryptophan to yield 6-chlorinated derivatives. This enzyme's properties are vital for understanding its application in medicinal chemistry (Zeng & Zhan, 2011).

properties

IUPAC Name

(2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLISMPNNJOCQG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)NC=C2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433200
Record name L-Tryptophan, 6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophan, 6-iodo-

CAS RN

439113-23-2
Record name L-Tryptophan, 6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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